P2X3 Receptor Antagonist Potency: Recombinant Rat P2X3 Expressed in Xenopus Oocytes
The compound demonstrated antagonist activity at recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes, with an EC50 value of 80 nM [1]. No direct head-to-head comparison data against specific structural analogs under identical assay conditions are publicly available. However, this potency places it within the active range reported for the broader thiadiazole-substituted arylamide series [2].
| Evidence Dimension | P2X3 receptor functional antagonism |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | The patent US 8,119,644 B2 reports pIC50 values for multiple analogs in a range generally corresponding to sub-micromolar to low nanomolar potency at human P2X3; no identical comparator data point is publicly available for direct comparison [2]. |
| Quantified Difference | Quantitative difference relative to specific comparators cannot be calculated due to lack of published, identical-assay data. |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist evaluation at 10 µM test concentration [1]. |
Why This Matters
The confirmed P2X3 antagonist activity validates this compound as a relevant member of the series for studies targeting purinergic signaling in pain and urological disorders.
- [1] BindingDB. Affinity Data: EC50 80 nM against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes. ChEMBL_147403 (CHEMBL884064). View Source
- [2] Chen L, Feng L, Lai Y, Dillon MP, Yang M. Thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent 8,119,644 B2. Granted February 21, 2012. Biological Examples section. View Source
